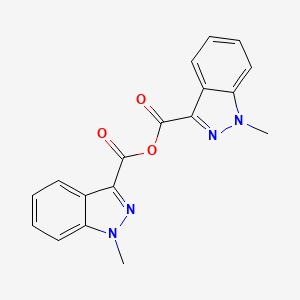

1-Methyl-1H-indazole-3-carboxylic Anhydride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Methyl-1H-indazole-3-carboxylic Anhydride is a chemical compound with the molecular formula C18H14N4O3 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also used as a pharmaceutical adjuvant .

Synthesis Analysis

The synthesis of 1-Methyl-1H-indazole-3-carboxylic Anhydride and its derivatives is a topic of ongoing research . These compounds are key intermediates for the preparation of biologically active compounds and indole alkaloids . They are also important precursors for the synthesis of diverse heterocyclic derivatives .Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-indazole-3-carboxylic Anhydride consists of a 1H-indazole ring attached to a carboxylic anhydride group . The molecular weight of the compound is 334.3 g/mol . The compound has a complex structure with a high degree of atomic displacement .Physical And Chemical Properties Analysis

1-Methyl-1H-indazole-3-carboxylic Anhydride has a molecular weight of 334.3 g/mol . It has a topological polar surface area of 79 Ų and a complexity of 496 . The compound has no hydrogen bond donors but has five hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen

Antispermatogenic Agents : Certain derivatives related to 1-Methyl-1H-indazole-3-carboxylic Anhydride, like 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, have shown potent antispermatogenic activity (Corsi & Palazzo, 1976).

Anti-Arthritic Effects : N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids, which are structurally related to 1-Methyl-1H-indazole-3-carboxylic Anhydride, have shown preliminary antiarthritic effects at non-toxic doses (Bistocchi et al., 1981).

Enthalpy of Formation Studies : The enthalpy of formation for compounds like 1-Methyl-1H-indazole-6-carboxylic methyl ester has been studied, providing insights into the energetic and structural influences of carbonyl and acetate groups in such compounds (Orozco-Guareño et al., 2019).

Anti-Inflammatory and Analgesic Activity : Derivatives of 1H-pyridin-4-yl-indazole-3-carboxylic acid, structurally related to 1-Methyl-1H-indazole-3-carboxylic Anhydride, have been evaluated for their anti-inflammatory and analgesic activities (Reddy et al., 2015).

Synthesis of Novel Derivatives : A study describes the synthesis of novel oxazole derivatives from 1-Methyl-1H-Indazole 3-carboxylic acid, contributing to the development of new compounds for potential biological applications (Reddy et al., 2013).

Formation via Intramolecular Coupling : Research on the formation of 3-Methylcarboxy-1H-indazole via intramolecular aliphatic diazonium coupling provides insights into the chemical properties and potential applications of these compounds (Glaser et al., 1993).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1-methylindazole-3-carbonyl) 1-methylindazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O3/c1-21-13-9-5-3-7-11(13)15(19-21)17(23)25-18(24)16-12-8-4-6-10-14(12)22(2)20-16/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKUAYVKUKAIQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)C(=O)OC(=O)C3=NN(C4=CC=CC=C43)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H-indazole-3-carboxylic Anhydride | |

CAS RN |

1363173-34-5 |

Source

|

| Record name | 1-Methyl-1H-indazole-3-carboxylic acid anhydride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PXB6SY68V2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine](/img/structure/B602231.png)

![2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid](/img/structure/B602240.png)

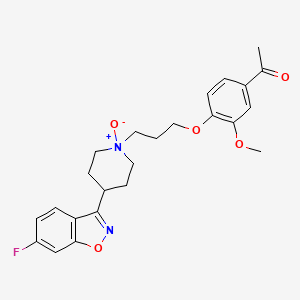

![1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone](/img/structure/B602244.png)